molecular formula C8H17NO B2626605 2-Cyclopentyl-2-methoxyethan-1-amine CAS No. 1493609-21-4

2-Cyclopentyl-2-methoxyethan-1-amine

Cat. No. B2626605
CAS RN: 1493609-21-4
M. Wt: 143.23
InChI Key: VDYDZONULVTNGN-UHFFFAOYSA-N
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Description

“2-Cyclopentyl-2-methoxyethan-1-amine” is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 . The compound is in liquid form .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of oxalamides, which are structurally similar to “2-Cyclopentyl-2-methoxyethan-1-amine”, involves the acceptorless dehydrogenative coupling of ethylene glycol with amines, generating H2, and is homogeneously catalyzed by a ruthenium pincer complex .


Molecular Structure Analysis

The InChI code for “2-Cyclopentyl-2-methoxyethan-1-amine” is 1S/C8H17NO/c1-10-8(6-9)7-4-2-3-5-7/h7-8H,2-6,9H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Cyclopentyl-2-methoxyethan-1-amine” is a liquid at room temperature .

Scientific Research Applications

Enantioselective Synthesis

A significant application of related chemical structures to 2-Cyclopentyl-2-methoxyethan-1-amine is in the field of enantioselective synthesis. The enantioselective organocatalytic desymmetrization of cyclopentene-1,3-diones through formal C(sp2)-H amidation utilizes N-methoxy amide as the nitrogen source. This process, catalyzed under mild conditions, allows for the efficient synthesis of enantioenriched chiral cyclopentenyl amines. These compounds feature an all-carbon quaternary stereogenic carbon center, highlighting their potential in producing complex, biologically active molecules with high enantiomeric purity (Liang et al., 2019).

Chemoenzymatic Synthesis

The chemoenzymatic synthesis route has been explored for similar amines, demonstrating the versatility of enzymatic methods in achieving complex chemical transformations. For example, (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for certain receptor antagonists, was synthesized using leucine dehydrogenase. This method illustrates the potential for environmentally friendly, highly selective synthetic processes in producing amines that could be structurally related to 2-Cyclopentyl-2-methoxyethan-1-amine (Parker et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements including H227, H302, H314, and H335 . Precautionary measures include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2-cyclopentyl-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-8(6-9)7-4-2-3-5-7/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYDZONULVTNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-2-methoxyethan-1-amine

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